Simvastatin, Sodium Salt is a sodium salt form of Simvastatin, a widely used medication primarily for lowering cholesterol levels and reducing the risk of cardiovascular diseases. It acts as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme crucial in the biosynthesis of cholesterol. This compound is notable for its effectiveness in treating hyperlipidemia and preventing cardiovascular events such as myocardial infarction and stroke .
The synthesis of Simvastatin typically involves several key steps:
Simvastatin, Sodium Salt has the empirical formula with a molecular weight of approximately 458.56 g/mol. The structure features a lactone ring which is characteristic of statins, contributing to its biological activity. The sodium ion plays a critical role in maintaining solubility and stability in aqueous solutions .
Simvastatin undergoes various chemical reactions that are significant for its function:
These reactions are essential for understanding both the drug's mechanism of action and its metabolic pathways.
Simvastatin exerts its therapeutic effects primarily through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this step:
This mechanism is crucial for reducing cardiovascular risks associated with hyperlipidemia.
These properties are essential for formulation development and storage considerations.
Simvastatin, Sodium Salt has several scientific and clinical applications:
Simvastatin, a semi-synthetic derivative of the fungal metabolite lovastatin, was first patented in 1980 and approved for medical use in 1992 [1] [5]. Its development marked a pivotal advancement in statin therapeutics, as it exhibited greater potency in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase compared to its natural predecessor. The sodium salt form of simvastatin acid (simvastatin sodium salt; CAS 101314-97-0) emerged as a critical innovation for research applications, addressing solubility limitations of the parent lactone compound. With a molecular weight of 460.59 g/mol, this crystalline solid offers enhanced aqueous solubility (≥5.47 mg/mL in H₂O) and stability, facilitating in vitro and in vivo mechanistic studies [6] [9].
The synthesis of simvastatin historically involved complex chemical modifications of lovastatin, requiring multi-step protection/deprotection strategies to introduce the 2,2-dimethylbutyryl side chain. Modern enzymatic approaches now enable more efficient production using acyltransferase-expressing Escherichia coli strains for regioselective side chain addition [1]. The sodium salt derivative bypasses the need for metabolic activation in experimental systems, allowing direct investigation of the bioactive acid form’s effects on cellular targets. This property has positioned it as a preferred tool for elucidating statin mechanisms beyond cholesterol modulation.
Table 1: Key Chemical and Pharmaceutical Properties of Simvastatin Sodium Salt
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₂₅H₄₁NaO₆ | Defines structural integrity |
Solubility | H₂O: ≥5.47 mg/mL; DMSO: ≥28.85 mg/mL | Enables diverse solvent systems |
Storage Conditions | -20°C; protect from moisture | Ensures chemical stability |
Bioactive Form | Directly active hydroxy acid | Eliminates in vitro activation steps |
Primary Target | HMG-CoA reductase (Ki ≈ 0.12 nM) | Confirms potent enzymatic inhibition |
Simvastatin sodium salt exerts its primary pharmacological effect through competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol and isoprenoids. The sodium salt’s direct bioavailability allows immediate binding to the enzyme’s active site, reducing catalytic activity by >95% at nanomolar concentrations (IC₅₀ ≈15 nM in HepG2 cells) [9]. This inhibition depletes hepatic cholesterol synthesis, triggering upregulation of low-density lipoprotein (LDL) receptors and enhancing plasma LDL clearance [4] [5].
Beyond lipid-lowering, simvastatin sodium salt demonstrates pleiotropic effects mediated through depletion of isoprenoid intermediates:
These mechanisms operate independently of LDL reduction, as demonstrated by studies where simvastatin sodium salt improved endothelial function without altering serum cholesterol [4] [8]. The compound’s ability to penetrate cellular membranes (due to its moderate lipophilicity) enables potent extrahepatic actions, distinguishing it from hydrophilic statins like pravastatin [4].
Table 2: Pleiotropic Mechanisms of Simvastatin Sodium Salt
Mechanistic Pathway | Key Effectors | Biological Outcomes |
---|---|---|
Rho/ROCK inhibition | ↑ eNOS; ↓ vascular tone | Improved endothelial function |
Reduced isoprenylation | ↓ Ras/Rac GTPases | Anti-proliferative effects in smooth muscle |
PPAR-α/γ activation | ↑ anti-inflammatory genes | Plaque stabilization in atherosclerosis |
Mitochondrial modulation | ↓ ROS production | Antioxidant effects |
Simvastatin exists in two interconvertible forms: a lactone prodrug and its hydrolyzed hydroxy acid. The sodium salt represents the pre-activated acid form, circumventing metabolic conversion requirements. This distinction carries profound implications for research and therapeutic applications:
Physicochemical Properties:
Biological Activities:
Research Applications:
Table 3: Comparative Properties of Simvastatin Lactone vs. Acid (Sodium Salt) Forms
Property | Lactone Form | Acid Form (Sodium Salt) |
---|---|---|
Solubility Profile | Lipophilic (passive diffusion) | Moderate hydrophilicity (transport-mediated uptake) |
Primary Research Use | Prodrug metabolism studies | Direct HMG-CoA reductase inhibition assays |
Membrane Interactions | Deep bilayer penetration | Surface association |
Enzymatic Inhibition IC₅₀ | ~150 nM | ~15 nM |
Myotoxicity Potential | High (IC₅₀ ≈30 µM) | Low (IC₅₀ >100 µM) |
The equilibrium between lactone and acid forms in vivo is regulated by hepatic glucuronidation (via UGT1A1/UGT1A3) and serum paraoxonases, creating dynamic interconversion [10]. This complicates mechanistic interpretations when using the lactone prodrug in research, making the sodium salt invaluable for isolating acid-specific effects.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0